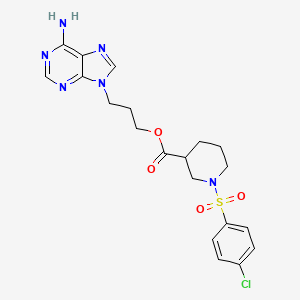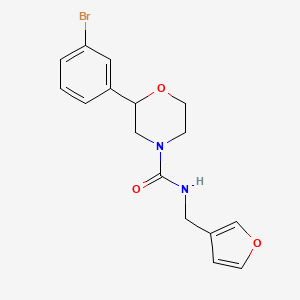
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate, also known as APC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate involves its ability to bind to specific targets in cells, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation. In addition, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to modulate the activity of certain neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, modulation of neurotransmitter activity, and anti-inflammatory properties. In addition, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have low toxicity and high selectivity for its targets, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate in lab experiments is its high selectivity for its targets, which allows for more precise and specific experiments. In addition, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.
Direcciones Futuras
There are several future directions for research involving 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate, including further studies on its potential applications in cancer research, neuroscience, and immunology. In addition, there is a need for more research on the mechanism of action of 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate and its interactions with other compounds. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate, which may increase its availability and accessibility for researchers.
Métodos De Síntesis
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzene sulfonamide with 3-piperidinyl propylamine, followed by the reaction of the resulting compound with 6-chloro-9H-purine-6-amine. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation. In neuroscience, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to modulate the activity of certain neurotransmitters, leading to potential therapeutic applications for neurological disorders. In immunology, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
3-(6-aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O4S/c21-15-4-6-16(7-5-15)32(29,30)27-9-1-3-14(11-27)20(28)31-10-2-8-26-13-25-17-18(22)23-12-24-19(17)26/h4-7,12-14H,1-3,8-11H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEMKBANBODSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)OCCCN3C=NC4=C(N=CN=C43)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(furan-2-yl)-3-methyl-N-[3-[(2-propan-2-ylimidazol-1-yl)methyl]phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7551709.png)
![6-[3-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7551724.png)
![3-(4-Chlorophenyl)-5-[(5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7551732.png)
![2-(1H-indol-3-yl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7551738.png)

![5-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-1-[4-(trifluoromethyl)phenyl]tetrazole](/img/structure/B7551743.png)
![[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7551749.png)
![2-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]-1H-quinoline-4-carboxamide](/img/structure/B7551772.png)
![2-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-5-methylsulfonylbenzamide](/img/structure/B7551780.png)
![5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7551796.png)
![[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,3-dichlorophenyl)methanone](/img/structure/B7551815.png)
![2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]acetamide](/img/structure/B7551819.png)
![3-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-1-(4-fluorophenyl)pyrrolidine](/img/structure/B7551820.png)
![3-(methanesulfonamido)-2,4,6-trimethyl-N-[4-(thiadiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B7551822.png)